Monohydroxy Isodecyl Phthalate
Description
Properties
Molecular Formula |
C₁₈H₂₆O₅ |
|---|---|
Molecular Weight |
322.4 |
Synonyms |
MHiDP; 2-(((9-Hydroxydecyl)oxy)carbonyl)benzoic Acid |
Origin of Product |
United States |
Biotransformation Pathways and Enzymatic Mechanisms
Initial Hydrolytic De-esterification of Parent Di-isodecyl Phthalate (B1215562) to Monoesters
The metabolic cascade of Di-isodecyl Phthalate (DIDP) commences with a crucial hydrolytic de-esterification step. This initial biotransformation involves the cleavage of one of the two ester linkages in the parent DIDP molecule, resulting in the formation of its primary metabolite, Mono-isodecyl Phthalate (MiDP). e-apem.orgresearchgate.netnih.gov This reaction is primarily catalyzed by non-specific esterases and lipases present in various tissues, including the intestine and the liver. e-apem.org
The process can be represented by the following general reaction: Di-isodecyl Phthalate + H₂O → Mono-isodecyl Phthalate + Isodecanol
This enzymatic hydrolysis is a critical detoxification step, as it converts the more lipophilic parent diester into a more polar monoester. nih.gov However, it is important to note that the resulting monoester, MiDP, is not the final excretory product and undergoes further metabolic transformations. bohrium.comnih.govresearchgate.net In fact, studies have shown that MiDP is often detected at very low levels or not at all in urine samples, suggesting its rapid conversion to subsequent metabolites. tandfonline.comresearchgate.netcpsc.gov For instance, in a study involving adult volunteers, the hydrolytic monoester of DIDP, MiDP, was not detected in any of the urine samples analyzed. tandfonline.comcpsc.gov This underscores the transient nature of MiDP in the metabolic pathway.
Oxidative Metabolism to Monohydroxy Isodecyl Phthalate
Following the initial hydrolysis, the resulting Mono-isodecyl Phthalate (MiDP) undergoes further metabolism through oxidative processes, leading to the formation of various secondary metabolites, including this compound (MHiDP). bohrium.comnih.govresearchgate.net This oxidative phase is a key step in the biotransformation of high-molecular-weight phthalates like DIDP. e-apem.orgfrontiersin.org
Hydroxylation Processes of Mono-isodecyl Phthalate
The formation of this compound (MHiDP) from Mono-isodecyl Phthalate (MiDP) occurs via hydroxylation, a phase I metabolic reaction. researchgate.net This process involves the introduction of a hydroxyl (-OH) group onto the isodecyl alkyl chain of the MiDP molecule. researchgate.netiarc.fr This enzymatic reaction increases the polarity and water solubility of the metabolite, facilitating its eventual elimination from the body. nih.gov
The hydroxylation of the isodecyl chain can occur at various positions, leading to a mixture of MHiDP isomers. tandfonline.comresearchgate.net The presence of multiple peaks corresponding to MHiDP in chromatographic analyses of urine samples from rats dosed with DIDP confirms the existence of these structurally similar isomers. tandfonline.com The exact position of hydroxylation is influenced by the specific enzymes involved in the metabolic process.
Identification of Contributing Enzymatic Systems (e.g., Cytochrome P450 Isoforms)
The hydroxylation of Mono-isodecyl Phthalate is primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes. researchgate.netmdpi.comjst.go.jp These heme-containing monooxygenases are crucial for the metabolism of a wide range of xenobiotics, including phthalates. mdpi.comoup.com While the specific CYP isoforms responsible for the hydroxylation of MiDP have not been definitively identified in all biological systems, studies on other phthalates suggest the involvement of various CYP families, such as CYP2C and CYP3A. jst.go.jpoup.com
In vitro studies using rat liver microsomes have demonstrated the inhibitory effects of certain phthalates on specific CYP isozyme activities, indicating an interaction between these compounds and the CYP system. jst.go.jpresearchgate.netnih.gov For example, phthalates have shown inhibitory activity towards CYP2B-mediated pentoxyresorufin (B137128) O-dealkylase (PROD) activity. jst.go.jp Furthermore, the induction of CYP3A4, a key drug-metabolizing enzyme, by phthalates through the activation of the pregnane (B1235032) X receptor (PXR) has been reported, highlighting a complex interplay between phthalates and the P450 system. oup.com The product distribution of phthalate metabolism can be strongly dependent on the specific P450 isozyme involved, as different isozymes have distinct substrate binding pockets that influence the orientation of the substrate and the resulting hydroxylation pattern. mdpi.com
Subsequent Metabolite Derivatization and Conjugation Reactions
Following the formation of this compound (MHiDP) and other oxidative metabolites, these compounds can undergo further derivatization and conjugation reactions. These phase II metabolic processes are essential for increasing the water solubility of the metabolites and facilitating their excretion from the body. nih.govnih.govmdpi.com
One of the primary conjugation reactions for phthalate metabolites is glucuronidation. nih.govnih.gov In this process, the hydroxyl group of MHiDP is conjugated with glucuronic acid, a reaction catalyzed by UDP-glucuronyltransferases (UGTs). researchgate.net This results in the formation of a glucuronide conjugate, which is significantly more hydrophilic than the parent MHiDP. nih.gov Evidence from studies on various phthalates confirms that their monoester metabolites undergo glucuronidation before being excreted in the urine. nih.govnih.gov For instance, studies on the excretion of Di-isodecyl Phthalate (DIDP) metabolites have identified conjugated forms in plasma, urine, and feces. bohrium.comnih.govspringermedizin.de
Besides glucuronidation, other oxidative derivatizations can occur. MHiDP can be further oxidized to form other metabolites such as Mono-oxo-isodecyl Phthalate (MOiDP) and Mono-carboxy-isononyl Phthalate (MCiNP). bohrium.comnih.govresearchgate.net The formation of these carboxylated and oxo-metabolites represents further steps in the metabolic detoxification pathway, leading to compounds that are more readily eliminated.
Comparative Biotransformation Kinetics Across Diverse Biological Matrices
The kinetics of Di-isodecyl Phthalate (DIDP) biotransformation, including the formation of this compound (MHiDP), can vary significantly across different biological matrices, such as in vitro systems and animal models. These differences provide valuable insights into the metabolic fate of DIDP in living organisms.
In animal models, particularly rats, studies have demonstrated that DIDP is rapidly and extensively metabolized following oral administration. bohrium.comnih.govspringermedizin.de After a single oral dose, DIDP itself is often not detected in plasma or urine due to a significant first-pass metabolism in the liver. bohrium.com Instead, its metabolites, including MHiDP, appear in the plasma and are continuously quantified for up to 48 hours. bohrium.comnih.gov This indicates a rapid absorption and biotransformation process. The primary route of excretion for DIDP metabolites in rats is through both urine and feces. cpsc.gov
The following table summarizes the key toxicokinetic parameters of DIDP metabolites in rats after a single oral administration.
| Metabolite | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| MiDP | 185.3 ± 46.2 | 8.0 ± 0.0 | 3855.3 ± 843.9 |
| MHiDP | 340.5 ± 50.7 | 10.0 ± 2.8 | 8089.0 ± 1030.0 |
| MCiNP | 468.9 ± 107.4 | 12.0 ± 0.0 | 12341.2 ± 2635.8 |
| MOiDP | 200.2 ± 30.8 | 10.0 ± 2.8 | 4633.6 ± 476.1 |
| Data from a study in Sprague-Dawley rats given a single oral dose of 100 mg/kg DiDP. Values are presented as mean ± standard deviation. bohrium.comnih.gov |
In vitro systems, such as rat liver microsomes, have been instrumental in elucidating the enzymatic mechanisms involved in phthalate metabolism. jst.go.jpresearchgate.netnih.gov These systems allow for the investigation of specific enzyme activities, such as those of cytochrome P450 isoforms, in a controlled environment. jst.go.jpresearchgate.net For example, in vitro studies have shown that phthalates can inhibit the activity of certain CYP isozymes, providing evidence for their interaction with these key metabolic enzymes. jst.go.jpresearchgate.net However, it is important to note that in vitro systems may not fully replicate the complex interplay of absorption, distribution, metabolism, and excretion that occurs in a whole organism.
Advanced Analytical Methodologies for Detection and Characterization
Chromatographic Separation Techniques
Chromatography is essential for separating MHiDP from a complex mixture of other metabolites and matrix components before detection. This separation is crucial for accurate quantification and identification.
High-Performance Liquid Chromatography (HPLC) has been a foundational technique for the analysis of phthalate (B1215562) metabolites. cdc.govgovst.edu Coupled with tandem mass spectrometry (MS/MS), HPLC methods are widely used to quantify MHiDP and other metabolites in biological samples like urine. researchgate.netnih.govrsc.org A typical HPLC setup for phthalate analysis involves a reversed-phase column, such as a C18 column, which separates compounds based on their hydrophobicity. govst.edu The mobile phase often consists of a mixture of water and organic solvents like methanol (B129727) or acetonitrile, with additives such as formic acid to improve ionization. nih.gov Isotope dilution, where a stable isotope-labeled internal standard of the analyte is added to the sample, is commonly employed with HPLC-MS/MS to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. nih.gov These methods are robust and suitable for large-scale epidemiological studies to assess human exposure to phthalates. nih.gov
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC for the analysis of MHiDP. researchgate.net UHPLC systems utilize columns with smaller particle sizes (typically under 2 μm), which operate at much higher pressures. This technology provides significant advantages in speed, resolution, and sensitivity. researchgate.net For MHiDP analysis, UHPLC methods can drastically reduce run times, often to under 10 minutes per sample, while achieving baseline separation of isomeric compounds. nih.govresearchgate.net A newly developed and verified UHPLC-electrospray ionization-tandem mass spectrometer (UHPLC-ESI-MS/MS) method has been successfully applied to simultaneously quantify Di-isodecyl phthalate (DiDP) and its major metabolites, including MHiDP, in various biological samples such as plasma, urine, and tissues. nih.govspringermedizin.deresearchgate.net The enhanced separation efficiency of UHPLC is particularly beneficial for resolving MHiDP from other structurally similar phthalate metabolites, leading to more reliable quantification. nih.gov
Table 1: Comparison of Typical HPLC and UHPLC Method Parameters for Phthalate Metabolite Analysis
| Parameter | Conventional HPLC | UHPLC |
|---|---|---|
| Column Particle Size | 3-5 µm | < 2 µm |
| Typical Run Time | ~20-30 minutes nih.gov | < 10 minutes nih.gov |
| Operating Pressure | Lower (< 6,000 psi) | Higher (> 15,000 psi) |
| Resolution | Good | Excellent, improved separation of isomers nih.gov |
| Solvent Consumption | Higher | Lower researchgate.net |
Mass Spectrometric Detection and Quantification
Mass spectrometry (MS) is the preferred detection method for MHiDP due to its unparalleled sensitivity and specificity. It allows for the determination of the elemental composition and structure of the metabolite. nih.gov
Electrospray Ionization (ESI) is the most widely used ionization technique for analyzing phthalate metabolites like MHiDP via liquid chromatography-mass spectrometry (LC-MS). nih.gov ESI is a soft ionization method that generates ions directly from a liquid phase with minimal fragmentation, making it ideal for analyzing thermally labile molecules. nih.govresearchgate.net In the context of MHiDP analysis, the process typically operates in negative ion mode. uq.edu.au As the liquid sample elutes from the chromatography column, it is passed through a heated capillary to which a high negative voltage is applied. This creates a fine spray of charged droplets. nih.gov As the solvent evaporates from these droplets, the charge density on their surface increases until ions, such as the deprotonated MHiDP molecule [M-H]-, are ejected and transferred into the gas phase for analysis by the mass spectrometer. researchgate.netnih.gov This high ionization efficiency allows for the detection of trace amounts of the metabolite in complex biological matrices. nih.gov
Tandem Mass Spectrometry (MS/MS) is a powerful technique that significantly enhances the specificity and sensitivity of MHiDP detection. nih.gov It involves multiple stages of mass analysis, typically performed using instruments like triple quadrupole (QqQ) or quadrupole-time-of-flight (QTOF) mass spectrometers. nih.govyoutube.com In a typical MS/MS workflow for MHiDP, the first mass analyzer (Q1) is set to select the specific mass-to-charge ratio (m/z) of the deprotonated MHiDP precursor ion generated by the ESI source. youtube.com This isolated ion is then directed into a collision cell (Q2), where it is fragmented by collision with an inert gas. youtube.com The resulting fragment ions (product ions) are then analyzed by the second mass analyzer (Q3). youtube.com
This process is highly specific because the combination of the precursor ion mass and the masses of its characteristic product ions creates a unique signature for the target analyte. nih.gov For phthalate metabolites, common fragment ions are often observed, such as the deprotonated benzoate (B1203000) ion at m/z 121.0295, which can be used to screen for this class of compounds. researchgate.netnih.gov By monitoring one or more of these specific precursor-to-product ion transitions, a technique known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is employed. uq.edu.au SRM dramatically improves the signal-to-noise ratio by filtering out background interferences, resulting in very low limits of detection (LODs), often in the sub-ng/mL range. nih.govrsc.org
Table 2: Key Mass Spectrometry Parameters for Phthalate Metabolite Analysis
| Parameter | Description | Relevance to MHiDP Analysis |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI) in Negative Mode uq.edu.au | Efficiently generates deprotonated [M-H]- ions of MHiDP for analysis. |
| Precursor Ion | The intact, ionized MHiDP molecule selected in the first mass analyzer. | Provides initial mass selectivity for the target analyte. |
| Product Ions | Characteristic fragments generated from the precursor ion in the collision cell. nih.gov | Provide structural information and form the basis for highly specific detection. |
| Detection Mode | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). uq.edu.au | Offers high sensitivity and specificity by monitoring specific mass transitions, minimizing background noise. |
| Limit of Detection (LOD) | Typically in the range of 0.03–1.4 ng/mL for various metabolites. rsc.org | Allows for the quantification of MHiDP at low, biologically relevant concentrations. |
Comprehensive Sample Preparation and Extraction Protocols
Effective sample preparation is a critical step to isolate MHiDP from the sample matrix, concentrate it, and remove interfering substances prior to chromatographic analysis. mdpi.com The choice of protocol depends on the matrix (e.g., urine, plasma, water, food). thermofisher.com
For biological samples like urine, which contain conjugated metabolites (glucuronides), an initial enzymatic hydrolysis step is often required. cdc.gov This is typically performed using β-glucuronidase to release the free form of MHiDP. cdc.gov Following hydrolysis, Solid-Phase Extraction (SPE) is the most common technique for cleanup and preconcentration. nih.govrsc.orgresearchgate.net In SPE, the sample is passed through a cartridge containing a solid sorbent (e.g., C18) that retains the analyte of interest while allowing interfering compounds to be washed away. mdpi.com The retained MHiDP is then eluted with a small volume of an organic solvent. nih.gov Automated online SPE systems can be coupled directly to the LC-MS/MS instrument, reducing sample handling, minimizing contamination risk, and increasing throughput. nih.govuq.edu.au
Liquid-liquid extraction (LLE) is an alternative method where the analyte is partitioned from the aqueous sample into an immiscible organic solvent. mui.ac.irnih.gov Throughout the entire preparation process, it is imperative to avoid plastic labware, as phthalates are common plasticizers and can easily contaminate the sample, leading to artificially high results. cdc.govgcms.cz All glassware must be rigorously cleaned with solvents to ensure the absence of background phthalate contamination. mui.ac.irnih.gov
Solid-Phase Extraction (SPE) Methods for Matrix Complexity Reduction
Solid-Phase Extraction (SPE) is a critical and widely adopted sample preparation technique for the analysis of phthalate metabolites, including MHiDP. sigmaaldrich.commdpi.com Its primary function is to reduce the complexity of the sample matrix, eliminate interfering substances, and concentrate the target analytes before instrumental analysis. mdpi.com Given that MHiDP is often present in complex biological samples like urine, plasma, or tissues, a cleanup step is essential to ensure reliable quantification and to protect the analytical instrumentation. nih.govfishersci.ca
The principle of SPE involves passing a liquid sample through a solid sorbent material, which retains the analytes of interest. fishersci.ca Interfering compounds are washed away, and the retained analytes are then eluted with a small volume of a suitable solvent. sigmaaldrich.com The choice of sorbent is crucial and depends on the physicochemical properties of the analyte and the matrix. For phthalate monoesters, which are moderately polar, reversed-phase sorbents are commonly employed.
Research has demonstrated the effectiveness of various SPE cartridges for phthalate analysis. For instance, a comparison of different C18 cartridges (a reversed-phase sorbent) showed excellent extraction performance for phthalates in water samples. mdpi.com For more complex matrices like porcine tissues, Oasis MAX cartridges, which are mixed-mode anion exchange and reversed-phase sorbents, have been successfully used following enzymatic deconjugation to effectively clean up the samples before analysis. nih.gov Automated SPE systems have also been developed to handle large volume water samples, improving efficiency, reproducibility, and recovery rates while reducing solvent consumption and manual labor. thermofisher.com
| SPE Sorbent/Cartridge Type | Retention Mechanism | Typical Matrix | Key Advantages | Reference |
|---|---|---|---|---|
| C18 (Octadecyl bonded silica) | Reversed-Phase | Aqueous samples (e.g., bottled water) | Good recovery for a broad range of phthalates; widely available. | mdpi.com |
| Oasis MAX | Mixed-Mode (Reversed-Phase & Strong Anion Exchange) | Biological tissues | Effective for complex matrices requiring stringent cleanup. | nih.gov |
| Polymeric Sorbents (e.g., Supel™-Select) | Reversed-Phase | Aqueous matrices | High capacity and stability across a wide pH range. | fishersci.ca |
| ENVI™-18 | Reversed-Phase | Environmental samples | Higher carbon loading for increased retention of nonpolar compounds. | sigmaaldrich.com |
Application of Isotope-Labeled Internal Standards for Analytical Accuracy
To achieve high analytical accuracy in the quantification of MHiDP, especially with sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of isotope-labeled internal standards is indispensable. alfa-chemistry.com An internal standard is a compound with similar physicochemical properties to the analyte that is added to the sample at a known concentration before processing. nih.gov Isotope-labeled standards, where atoms like hydrogen or carbon are replaced with their heavier isotopes (e.g., Deuterium or Carbon-13), are considered the gold standard. alfa-chemistry.comnih.gov
These standards behave nearly identically to their native counterparts during sample extraction, cleanup, and chromatographic separation. nih.gov However, they are distinguishable by the mass spectrometer due to their mass difference. By calculating the ratio of the response of the native analyte to the response of the isotope-labeled internal standard, variations that occur during sample preparation and instrumental analysis (e.g., extraction losses, matrix effects, and injection volume variability) can be effectively compensated for. nih.govnih.gov This approach, known as isotope dilution mass spectrometry, significantly improves the precision and accuracy of the quantification. alfa-chemistry.com
For the analysis of phthalates and their metabolites, a variety of deuterated (d₄) standards are commonly used, such as Diethyl Phthalate-d₄, Dibutyl Phthalate-d₄, and Bis(2-ethylhexyl) Phthalate-d₄. nih.govjst.go.jp In a comprehensive study quantifying DiDP and its metabolites, including MHiDP, in rats, a robust UHPLC-ESI-MS/MS method was developed, which would typically rely on such standards for accurate toxicokinetic analysis. nih.govspringermedizin.de
| Internal Standard | Abbreviation | Application | Reference |
|---|---|---|---|
| Diethyl Phthalate-3,4,5,6-d₄ | DEP-d₄ | Used for quantification of short-chain phthalates. | jst.go.jp |
| Dibutyl Phthalate-3,4,5,6-d₄ | DBP-d₄ | Identified as a suitable internal standard for a range of phthalates in air samples. | jst.go.jp |
| Benzyl Butyl Phthalate-3,4,5,6-d₄ | BBP-d₄ | Used in methods analyzing for multiple phthalate esters. | jst.go.jp |
| Bis(2-ethylhexyl) Phthalate-3,4,5,6-d₄ | DEHP-d₄ | Commonly used for the quantification of DEHP and its metabolites. | nih.govjst.go.jp |
Challenges in Isomer-Specific Quantification and Method Validation
A significant challenge in the analysis of MHiDP arises from the isomeric complexity of its "isodecyl" side chain. Di-isodecyl phthalate (DiDP) is not a single compound but a complex mixture of branched C10 isomers. sigmaaldrich.com Consequently, its metabolism results in a multitude of MHiDP isomers, each with a hydroxyl group at a different position on one of the various branched alkyl chains. iarc.fr
This isomeric complexity poses two primary analytical hurdles:
Chromatographic Separation: Standard chromatographic techniques may fail to separate all the different MHiDP isomers. Co-elution, where multiple isomers exit the chromatography column at the same time, can lead to an inability to quantify individual isomers. The reported concentration often represents a sum of all co-eluting isomers, which may not be sufficient for detailed toxicological assessments where the activity of different isomers could vary. To address similar challenges with other phthalate isomers, specialized chromatographic columns, such as pentafluorophenyl (PFP) columns, have been utilized to improve the separation of co-eluting isomers. nih.gov
Method Validation and Reference Standards: The validation of an analytical method requires well-characterized reference standards. For MHiDP, the lack of commercially available, certified reference standards for every possible isomer makes a complete, isomer-specific quantification and validation extremely difficult. alfa-chemistry.com The synthesis of individual isomers is complex and often not commercially viable. Therefore, analytical methods are typically validated using a primary reference standard that may itself be a mixture of isomers, leading to quantification that represents the total MHiDP concentration rather than that of specific isomers.
These challenges mean that most analytical methods report a total concentration for MHiDP, which is a composite measure of numerous isomers. nih.govresearchgate.net While this provides a valuable biomarker for DiDP exposure, it limits the ability to conduct isomer-specific toxicokinetic and health effect studies. Further research into advanced separation techniques and the synthesis of specific isomer standards is necessary to overcome these validation and quantification challenges.
Environmental Occurrence, Fate, and Transport Dynamics
Environmental Transformation Pathways of Phthalate (B1215562) Metabolites
The transformation of parent phthalates like DiDP into metabolites such as MHiDP is a critical aspect of their environmental fate. These transformations occur through both non-biological and biological processes.
Abiotic degradation of phthalate esters can occur through chemical reactions like hydrolysis and photolysis, although these processes are often slow for the parent compounds. d-nb.inforesearchgate.net
Hydrolysis: This process involves the cleavage of the ester bond in the presence of water. For DiDP, this would initially yield the monoester, Monoisodecyl Phthalate (MiDP), and isodecanol. epa.gov The rate of hydrolysis is influenced by pH and temperature, with faster degradation typically occurring under acidic or alkaline conditions compared to neutral pH. researchgate.netepa.gov
Photolysis: This is degradation induced by sunlight. Both direct and indirect photolysis can contribute to the breakdown of phthalates. epa.gov For some phthalates, photolysis is a more significant abiotic degradation pathway than hydrolysis. epa.gov It is plausible that MHiDP, once formed, could also be susceptible to photolytic degradation.
Biodegradation by diverse microbial communities is considered the most effective and primary pathway for the elimination of phthalates from the environment. d-nb.infonih.gov The process for DiDP generally follows a two-step sequence:
Primary Biodegradation: The initial step is the hydrolysis of the diester (DiDP) to its monoester (MiDP) and an alcohol, a reaction catalyzed by esterase enzymes produced by various bacteria. d-nb.infonih.gov
Ultimate Biodegradation: The MiDP and alcohol are then further metabolized. This subsequent degradation can involve oxidative processes, such as hydroxylation, leading to the formation of compounds like MHiDP. researchgate.netsci-hub.se The aromatic phthalic acid core is eventually broken down, potentially leading to complete mineralization into carbon dioxide and water under aerobic conditions. nih.govnih.gov
Numerous bacterial strains capable of degrading phthalates have been isolated from soil and water. For instance, Bacillus sp. SB-007 has been shown to efficiently degrade DiDP, transforming it into MiDP and phthalic acid, which are then further degraded. nih.gov This highlights the crucial role of microbial consortia in the natural attenuation of phthalate contamination. d-nb.info
Table 2: Microbial Genera Involved in Phthalate Degradation
| Microbial Genus | Environment | Degradation Capability |
|---|---|---|
| Bacillus | Soil, Water | Degrades DiDP to MiDP and phthalic acid. nih.gov |
| Rhodococcus | Soil | Utilizes phthalate esters as a carbon source. researchgate.net |
| Pseudomonas | Water, Soil | Degrades various phthalate isomers. nih.gov |
Modeling of Environmental Transport and Bioavailability (non-accumulation focus)
Environmental fate and transport models are used to predict the distribution and movement of chemicals like phthalates. Models such as the Level III Fugacity model and HYDRUS-1D are employed to simulate these processes. epa.govnih.gov
For high molecular weight phthalates like DiDP, modeling indicates a strong tendency to partition from water and air into soil and sediment. epa.gov This suggests that the primary zones of transformation into metabolites like MHiDP are these solid phases.
Transport modeling in soil, particularly in agricultural contexts where biosolids are applied, helps in understanding the potential for leaching into groundwater. researchgate.netnih.gov Key findings from modeling studies on related phthalates include:
Adsorption to soil particles generally increases with the size of the phthalate's carbon chain. nih.gov
The movement of phthalates through the soil profile is often slow due to this strong adsorption, reducing their immediate bioavailability to leaching but creating a long-term reservoir in the topsoil. researchgate.net
Molecular and Cellular Interaction Mechanisms in Vitro and Computational Perspectives
Receptor Binding and Activation Studies
Monohydroxy Isodecyl Phthalate (B1215562) (MiDP) has been identified as an agonist for Peroxisome Proliferator-Activated Receptors (PPARs), specifically the alpha (α) and gamma (γ) isoforms. oup.com In vitro studies utilizing transfected mouse 3T3-L1 fibroblast cells demonstrated that MiDP causes a dose-dependent activation of both mouse and human PPARα and PPARγ. oup.comresearchgate.net
The research indicates a species-specific difference in sensitivity, with mouse PPARs exhibiting a greater response compared to their human counterparts. oup.com For mouse PPARα, MiDP elicited a dose-dependent increase in luciferase activity at concentrations of 3 µM and higher, whereas activation of human PPARα required concentrations of 30 µM or more. oup.com A similar trend was observed for PPARγ, with mouse PPARγ being more sensitive to MiDP than human PPARγ. researchgate.net The parent compound, Di-isodecyl phthalate (DiDP), has also been shown to activate PPAR:RXR signaling pathways in primary hepatocytes, leading to the upregulation of downstream target genes involved in fatty acid metabolism. acs.orgnih.gov
| Receptor Isoform | Species | Effective Concentration for Activation | Maximum Fold-Induction |
|---|---|---|---|
| PPARα | Mouse | ≥ 3 µM | 27.1 (± 1.9) |
| PPARα | Human | ≥ 30 µM | 5.8 (± 2.1) |
| PPARγ | Mouse | ≥ 3 µM | 14.1 (± 1.0) |
| PPARγ | Human | ≥ 30 µM | 9.3 (± 1.2) |
Data sourced from Bility et al., 2004. oup.comresearchgate.net
Computational studies have explored the interaction between phthalates and the human Pregnane (B1235032) X Receptor (PXR), a key nuclear receptor in xenobiotic metabolism. epa.gov A molecular docking study evaluating various phthalates and their monoesters found that this compound established significant interactions with crucial amino acids within the ligand-binding domain (LBD) of the human PXR (hPXR), resulting in high binding scores (G scores). epa.gov
While the specific G score for the monoester was not detailed, its parent compound, Di-isodecyl phthalate (DiDP), showed a strong affinity toward hPXR with a G score of -9.16 kcal/mol. epa.gov This binding score is comparable to that of established PXR ligands, indicating a strong potential for interaction. epa.gov The high affinity of certain phthalates to hPXR suggests they can act as ligands for this xenosensor. epa.gov
| Compound | Binding Score (G Score, kcal/mol) |
|---|---|
| Hyperforine (Control Ligand) | -9.99 |
| Di-isodecyl phthalate (DiDP) | -9.16 |
| Di-isononyl phthalate (DiNP) | -8.77 |
| Di(2-ethyhexyl)phthalate (DEHP) | -8.56 |
| Dexamethasone (Control Ligand) | -7.36 |
| Bisphenol A (BPA) | -6.69 |
Data sourced from a 2016 molecular docking study. epa.gov
Modulation of Enzymatic Activity
In vitro studies on human sulfotransferases (SULTs) have established a clear structure-activity relationship for inhibition by phthalate monoesters. nih.govfrontiersin.org Research demonstrates that phthalate monoesters with long alkyl chains are relatively potent inhibitors of SULT activity, whereas those with short chains show no significant inhibition. nih.govfrontiersin.org Specifically, long-chain monoesters have been shown to strongly inhibit SULT1A1, SULT1B1, and SULT1E1. nih.govnih.gov
As a long-chain phthalate monoester, this compound fits the structural profile of a SULT inhibitor. SULT1A1 and SULT1B1 are primary enzymes involved in the detoxification of xenobiotics, while SULT1E1 is crucial for hormone homeostasis, particularly the metabolism of estrogen. nih.gov Although specific kinetic inhibition data for MiDP is not detailed in the reviewed literature, the established trend for similar long-chain phthalate monoesters suggests a potential for interaction and inhibition of these key metabolic enzymes. nih.govfrontiersin.org
While specific studies detailing the perturbation of other metabolic enzyme systems by this compound are limited, research on analogous phthalate monoesters provides insight into the potential for this class of compounds to modulate various enzymatic pathways. For instance, other phthalate metabolites have been shown to alter the expression of key enzymes involved in steroidogenesis and prostaglandin (B15479496) synthesis in vitro. The parent compound, DiDP, has been observed to affect the expression of genes associated with fatty acid metabolism in hepatocytes. acs.org These findings suggest that phthalates can interact with diverse metabolic pathways, although direct evidence for this compound requires further investigation.
Fundamental Cellular Response Investigations (excluding adverse effects)
Investigations into the fundamental cellular effects of this compound have identified its ability to modulate intercellular communication. Specifically, MiDP has been shown to inhibit gap junctional intercellular communication (GJIC) in both rat and mouse primary hepatocytes in a concentration-dependent manner. researchgate.net GJIC is a critical process that allows for the direct exchange of ions, second messengers, and small metabolites between adjacent cells, playing a fundamental role in maintaining tissue homeostasis.
The inhibition of GJIC has also been observed with other long-chain phthalate monoesters, and this effect can exhibit species-specificity. nih.gov Furthermore, related phthalate metabolites have been found to alter other fundamental cellular properties, such as cell membrane fluidity and the formation of cell-cell contacts by interfering with tight junction proteins. diva-portal.org These studies highlight the capacity of phthalate monoesters to influence basic cellular processes related to communication and structural integrity.
Gene Expression Alterations in Cell Lines
Phthalate monoesters, including metabolites structurally similar to this compound (MHIP), have been demonstrated to induce significant alterations in gene expression across various cell lines. These changes are often dependent on the cell type and the specific phthalate compound. While direct studies on MHIP are limited, research on analogous compounds like Mono(2-ethylhexyl) phthalate (MEHP) provides insight into the potential molecular activities.
In studies using placental cell lines, MEHP exposure has been shown to cause more instances of increased gene expression than decreased expression when compared to controls. nih.gov For example, the placenta-enhanced gene KISS1 was found to be significantly increased across multiple MEHP concentrations in the HTR-8/SVneo cell line. nih.gov In contrast, studies on fetal rat testes exposed to developmentally toxic phthalates revealed significant alterations in 391 genes. nih.gov The pathways affected by these gene expression changes are diverse and crucial for normal cellular function. Disrupted pathways include those involved in cholesterol transport, steroidogenesis, intracellular lipid homeostasis, insulin (B600854) signaling, and oxidative stress. nih.gov Furthermore, phthalate concentrations equivalent to those found in commercial bottled water have been shown to alter the expression of gene transcription factors in the Caco-2 intestinal cell model, potentially modulating signaling pathways necessary for intestinal epithelium homeostasis and inflammatory responses. mdpi.com
Table 1: Examples of Gene Expression Alterations by Phthalate Monoesters in Cell Lines
| Compound | Cell Line / Model | Key Genes / Pathways Affected | Observed Effect | Source |
|---|---|---|---|---|
| Mono(2-ethylhexyl) phthalate (MEHP) | HTR-8/SVneo (Placental) | KISS1 | Increased expression | nih.gov |
| MEHP | Primary Syncytiotrophoblast Cells | General gene expression | More genes with increased expression than decreased | nih.gov |
| Developmentally Toxic Phthalates (e.g., DEHP) | Fetal Rat Testis | Pathways: Cholesterol transport, steroidogenesis, insulin signaling, oxidative stress | Disruption of pathways | nih.gov |
| Phthalates in Bottled Water | Caco-2 (Intestinal) | Transcription factors for intestinal homeostasis and inflammatory response | Increased expression | mdpi.com |
Cellular Differentiation Processes (e.g., adipogenesis in cell models)
Phthalate monoesters have been identified as potent modulators of cellular differentiation, particularly in the context of adipogenesis, the process by which pre-adipocytes differentiate into mature fat cells. The environmental obesogen hypothesis suggests that exposure to such endocrine-disrupting chemicals can contribute to the development of obesity. nih.govepa.gov
Studies using the murine 3T3-L1 preadipocyte cell model have shown that MEHP, a primary metabolite of a common plasticizer, promotes adipocyte differentiation in a dose-dependent manner. nih.govepa.gov The primary mechanism for this effect is the activation of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key nuclear receptor that governs adipogenesis. nih.govnih.gov MEHP has been identified as a selective PPARγ modulator. nih.govepa.gov Its binding to PPARγ induces the expression of this receptor and its downstream target genes that are essential for adipogenesis, such as adipocyte-specific fatty acid-binding protein (aP2) and lipoprotein lipase (B570770) (LPL). nih.gov This activation leads to an increase in lipid accumulation and the activity of enzymes like glycerol-3-phosphate dehydrogenase (GPDH), a marker of adipocyte differentiation. nih.govresearchgate.net Interestingly, while MEHP promotes adipogenesis, it does so to a lesser extent than full PPARγ agonists, and it appears to recruit a specific subset of PPARγ coregulators, indicating a selective modulation mechanism. nih.gov
Table 2: Effects of MEHP on Adipogenesis in the 3T3-L1 Cell Model
| Parameter / Marker | Effect of MEHP Exposure | Mechanism | Source |
|---|---|---|---|
| Adipocyte Differentiation | Promoted | Activation of adipogenic signals | nih.gov |
| PPARγ Expression | Induced | Acts as a selective PPARγ modulator | nih.govnih.gov |
| GPDH Activity | Increased | Marker of terminal adipocyte differentiation | nih.gov |
| Lipid Accumulation | Increased | Driven by PPARγ and C/EBPα activation | nih.gov |
Computational Chemistry and Molecular Docking Applications
Structural Characterization of Binding Pockets and Interaction Modes
The effectiveness of a ligand's interaction with a protein is determined by the structural and chemical complementarity between the ligand and the protein's binding pocket. Computational studies provide detailed characterization of these pockets and the specific molecular interactions that stabilize the ligand-protein complex.
The binding pockets of nuclear receptors like hPXR and PPARγ are typically hydrophobic cavities located deep within the protein's ligand-binding domain. epa.govresearchgate.net In silico analyses reveal that phthalate monoesters, such as Monoisodecyl phthalate, can fit within these pockets and form stable interactions. epa.gov The interaction modes often involve a combination of forces. For example, studies on phthalate binding to Corticosteroid-binding globulin (CBG) showed that these compounds interact with a majority of the same amino acid residues as the native ligand, cortisol. nih.gov This overlap in interacting residues suggests a competitive binding mechanism. nih.gov A key interaction observed was the formation of a hydrogen bond with the residue Arg-252, an interaction also shared with cortisol. nih.gov The side walls of these binding pockets are typically composed of nonpolar amino acid residues, facilitating hydrophobic interactions with the alkyl chains of the phthalates, while polar residues at the base or roof of the pocket can form hydrogen bonds or other polar contacts with the phthalate's carboxyl and ester groups. nih.govresearchgate.net This combination of specific hydrogen bonds and broader hydrophobic interactions anchors the ligand within the binding site, leading to a stable complex and subsequent biological effect.
Biomonitoring Approaches and Exposure Assessment Methodologies Non Clinical Focus
Role of Monohydroxy Isodecyl Phthalate (B1215562) as a Biomonitoring Marker for Parent Compound Exposure
Monohydroxy isodecyl phthalate (MHIDP) serves as a critical biomarker for assessing human and animal exposure to its parent compound, diisodecyl phthalate (DIDP). nih.govnih.gov The utility of MHIDP as a marker stems directly from the metabolic pathway of DIDP. Following exposure, DIDP is metabolized to its primary hydrolytic monoester, monoisodecyl phthalate (MiDP). sci-hub.seindustrialchemicals.gov.au This primary metabolite is then extensively and rapidly transformed through oxidation into several secondary metabolites, including MHIDP, monooxoisodecyl phthalate (MOiDP), and monocarboxyisononyl phthalate (MCiNP). nih.govresearchgate.net
Research has demonstrated that these secondary, oxidative metabolites are far more sensitive and reliable indicators of DIDP exposure than the primary monoester, MiDP. nih.govsci-hub.se In studies of biological samples, MiDP is often not detected or is found at concentrations below the analytical limit of detection. nih.govsci-hub.se In contrast, MHIDP and other oxidative metabolites are detected in a very high percentage of samples, often at significantly higher concentrations. nih.govsci-hub.se For instance, in a study of 129 adults with no known occupational exposure to DIDP, the primary metabolite MiDP was not detected in any of the urine samples. sci-hub.se However, the oxidative metabolites MHIDP, MCiNP, and MOiDP were detected in 96%, 98%, and 85% of the samples, respectively. nih.govsci-hub.se
This high frequency of detection and the higher urinary concentrations of MHIDP compared to MiDP indicate that measuring these oxidative metabolites provides a more accurate and sensitive assessment of exposure to the parent compound. nih.gov Relying solely on the primary metabolite would likely lead to an underestimation of the prevalence and extent of DIDP exposure. sci-hub.se Therefore, MHIDP, along with other oxidative metabolites, is considered a superior and more robust biomarker for use in biomonitoring studies. nih.govnih.gov
Table 1: Detection Frequency and Concentration of Diisodecyl Phthalate (DIDP) Metabolites in Adult Urine Samples Data sourced from a study of 129 adult volunteers.
| Metabolite | Abbreviation | Type | Detection Frequency (%) | Median Concentration (ng/mL) | 95th Percentile Concentration (ng/mL) |
| Monoisodecyl Phthalate | MiDP | Primary | 0% | Not Detected | Not Detected |
| This compound | MHIDP | Secondary (Oxidative) | 96% | 2.0 | 28.3 |
| Monocarboxyisononyl Phthalate | MCiNP | Secondary (Oxidative) | 98% | 2.7 | 26.1 |
| Monooxoisodecyl Phthalate | MOiDP | Secondary (Oxidative) | 85% | 1.0 | 11.5 |
Methodologies for Quantifying this compound in Biological Specimens (e.g., in vivo animal studies)
The quantification of this compound in biological specimens from in vivo animal studies relies on advanced analytical chemistry techniques capable of detecting and measuring trace levels of the compound with high specificity and sensitivity. nih.gov The most common and effective methodology involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net Recent studies have utilized ultra-high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry (UHPLC-ESI-MS/MS) for the simultaneous quantification of DIDP and its major metabolites, including MHIDP, in various biological matrices. nih.govresearchgate.net
The general workflow for analyzing biological samples, such as urine, plasma, and feces, from animal studies is as follows:
Sample Preparation: The process often begins with enzymatic hydrolysis using β-glucuronidase to deconjugate the metabolites, ensuring the measurement of the total (free and conjugated) concentration. researchgate.net Following hydrolysis, a sample cleanup and concentration step is performed, typically using solid-phase extraction (SPE). nih.govsci-hub.se This step removes interfering substances from the matrix and isolates the analytes of interest.
Chromatographic Separation: The extracted sample is then injected into a liquid chromatography system. nih.gov The UHPLC or HPLC system uses a specialized column to separate MHIDP from other metabolites and endogenous components of the biological sample based on their chemical properties. nih.govresearchgate.net
Mass Spectrometric Detection and Quantification: After separation, the analytes are introduced into a tandem mass spectrometer. nih.gov This instrument uses ionization techniques, such as electrospray ionization (ESI), to charge the molecules. It then separates them based on their mass-to-charge ratio, providing highly specific detection and precise quantification. nih.govresearchgate.net Isotope-labeled internal standards are often used to ensure accuracy and correct for any matrix effects or variations during sample preparation and analysis. sci-hub.se
This combination of sophisticated sample preparation, high-resolution chromatographic separation, and specific mass spectrometric detection allows for the reliable quantification of MHIDP in complex biological samples obtained from in vivo studies. nih.govnih.gov
Table 2: Typical Analytical Methodology for MHIDP Quantification in Animal Studies
| Step | Technique/Method | Purpose |
| Biological Matrices | Urine, Plasma, Feces, Tissues | Samples collected from in vivo animal experiments for analysis. |
| Sample Preparation | Enzymatic Hydrolysis | To measure the total concentration of metabolites by cleaving glucuronide conjugates. |
| Solid-Phase Extraction (SPE) | To clean up the sample, remove interferences, and concentrate the analytes. | |
| Analytical Instrumentation | (U)HPLC-MS/MS | High-resolution separation of metabolites followed by specific and sensitive detection. |
| Ionization Method | Electrospray Ionization (ESI) | To generate charged ions from the metabolite molecules for mass analysis. |
| Quantification | Isotope Dilution | Use of stable isotope-labeled internal standards to ensure high accuracy and precision. |
Assessment of Exposure Variability in Experimental Settings
In vivo animal studies are fundamental for assessing the variability of exposure to DIDP by examining the toxicokinetics of its metabolites, including this compound. nih.govresearchgate.net These experimental settings allow researchers to control variables such as dose, route of administration, and timing of sample collection to understand how these factors influence metabolite concentrations. nih.govresearchgate.net
For example, studies in rats have been conducted where a single oral dose of DIDP is administered, and biological samples are collected at various time points afterward. nih.govresearchgate.net In one such study, female Sprague-Dawley rats were given a single oral administration of 300 mg/kg DIDP. researchgate.net Analysis of their urine over the subsequent four days showed that the concentrations of MHIDP and other secondary metabolites were highest in the initial collection periods and gradually decreased over time. researchgate.net This demonstrates a clear temporal variability in the excretion of the biomarker following a single exposure event.
Further research involving both oral and intravenous administration of 100 mg/kg of DIDP in rats provided a detailed toxicokinetic profile. nih.gov The results confirmed that DIDP is rapidly and extensively metabolized, with MHIDP being one of the major metabolites quantified in plasma, urine, and feces. nih.govresearchgate.net Such studies allow for the determination of key toxicokinetic parameters, like absorption, distribution, metabolism, and excretion rates, which are essential for understanding how internal exposure, as measured by MHIDP levels, varies with different exposure scenarios. nih.gov By controlling the experimental conditions, these studies provide crucial data for building models that can later be used to interpret biomonitoring data from less controlled, real-world exposure situations.
Table 3: Example of an In Vivo Animal Study Design to Assess Exposure Variability
| Parameter | Description | Finding/Relevance |
| Animal Model | Sprague-Dawley Rats | A common model for toxicokinetic studies. researchgate.net |
| Route of Administration | Oral Gavage, Intravenous | Allows for comparison of absorption and metabolism based on entry route. nih.gov |
| Dose Administered | e.g., 100 mg/kg or 300 mg/kg DIDP | Controlled dose allows for studying dose-dependent effects on metabolite levels. nih.govresearchgate.net |
| Biological Samples | Urine, Plasma, Feces | Comprehensive analysis of excretion and distribution pathways. nih.gov |
| Sampling Schedule | Multiple time points post-administration | Enables tracking of metabolite concentration over time to determine excretion kinetics. researchgate.net |
| Key Finding | MHIDP is a major metabolite. | Confirms MHIDP as a significant product of DIDP metabolism. nih.gov |
| Key Finding | Urinary concentrations decrease over time. | Demonstrates temporal variability post-exposure. researchgate.net |
Considerations for Population-Level Exposure Surveillance (without health implications)
This compound is a valuable tool for population-level exposure surveillance programs designed to gauge the extent of contact with DIDP in the general population. nih.govepa.gov For large-scale biomonitoring, such as national surveys, measuring urinary metabolites is the preferred approach over measuring the parent phthalate diester. nih.govnih.gov This is because parent compounds like DIDP are rapidly metabolized and have short biological half-lives, meaning they may not be present in urine. nih.govepa.gov Furthermore, the ubiquitous presence of phthalates in laboratory equipment and the environment creates a high risk of sample contamination, which can compromise the accuracy of measuring the parent compound at low environmental levels. epa.gov
The use of MHIDP and other urinary metabolites effectively bypasses these issues. Since metabolites are formed within the body, their presence is a definitive indicator of internal exposure. nih.gov The relatively high detection frequency of MHIDP in general population samples suggests that exposure to DIDP is widespread and continuous. nih.govepa.gov
When using MHIDP for population-level surveillance, several factors are important to consider. Because phthalate metabolites are excreted relatively quickly, urinary concentrations reflect recent exposures, typically within the last 24-48 hours. mdpi.com Therefore, a single measurement provides a snapshot of recent exposure rather than a long-term cumulative dose. To account for variations in urine dilution among individuals, metabolite concentrations are typically adjusted using urinary creatinine (B1669602) or specific gravity measurements. nih.gov By aggregating data from a large and representative sample of the population, these surveillance programs can establish baseline exposure levels, identify trends in exposure over time, and determine whether certain demographic groups experience higher exposures, all without making direct associations with health outcomes. nih.gov
Research Gaps and Future Directions
Elucidation of Complete Isomer-Specific Metabolic Profiles Across Diverse Biological Systems
A primary challenge in studying MHiDP lies in the complexity of its parent compound, DiDP, which is not a single chemical but a complex mixture of isomers. sci-hub.senih.gov This inherent isomeric complexity is transferred to its metabolites, including MHiDP. While studies have identified MHiDP in urine from both humans and rats, indicating a common metabolic pathway, the complete isomer-specific metabolic profiles remain largely uncharacterized. sci-hub.seresearchgate.netnih.govspringermedizin.de
Current research has yet to fully map the diverse range of MHiDP isomers formed and their relative abundance in various biological systems. Understanding these isomer-specific metabolic pathways is critical, as different isomers may exhibit varying toxicokinetic and toxicodynamic properties. Future research should focus on:
Comparative Metabolomics: Conducting detailed comparative studies in various species (e.g., rodents, fish, and in vitro human cell models) to identify species-specific differences in MHiDP metabolism.
Isomer-Specific Quantification: Developing and validating advanced analytical techniques, such as high-resolution mass spectrometry and multidimensional chromatography, to resolve and quantify individual MHiDP isomers in biological matrices. biocompare.comnih.gov
Human Biomonitoring: Expanding human biomonitoring studies to include a broader range of MHiDP isomers to obtain a more accurate picture of exposure and metabolism in diverse populations.
| Research Focus | Objective | Methodological Approach |
| Comparative Metabolism | Identify species-specific differences in MHiDP biotransformation. | In vivo studies in various animal models and in vitro studies using liver microsomes from different species. |
| Isomer Quantification | Accurately measure individual MHiDP isomers in biological samples. | Development of advanced chromatographic and mass spectrometric methods. |
| Human Biomonitoring | Assess the full spectrum of human exposure to MHiDP isomers. | Large-scale population studies with analysis of multiple MHiDP isomers in urine. |
Development of Reference Materials and Harmonized Analytical Standards for Global Comparability
The lack of certified reference materials (CRMs) and harmonized analytical standards for individual MHiDP isomers is a significant impediment to accurate and comparable exposure and toxicity data globally. While some deuterated internal standards for MHiDP mixtures are commercially available, the synthesis and certification of individual isomer standards are urgently needed. iarc.fr
The development of these materials would facilitate:
Method Validation: Enabling laboratories worldwide to validate their analytical methods for MHiDP isomer quantification, ensuring data accuracy and reliability.
Inter-laboratory Comparisons: Facilitating proficiency testing and inter-laboratory comparison studies to ensure consistency and comparability of results across different research groups and regulatory agencies.
Harmonized Protocols: Promoting the development and adoption of standardized analytical protocols for MHiDP analysis in various matrices.
| Standard Type | Purpose | Impact on Research |
| Certified Reference Materials (CRMs) | Provide a benchmark for accurate quantification of MHiDP isomers. | Improved data quality and reliability in exposure and toxicological studies. |
| Isotope-Labeled Standards | Serve as internal standards to correct for matrix effects and analytical variability. | Enhanced accuracy and precision of analytical measurements. |
| Harmonized Protocols | Ensure consistency in analytical procedures across different laboratories. | Increased global comparability of research findings and regulatory data. |
Advanced Environmental Modeling of Monohydroxy Isodecyl Phthalate (B1215562) Transport and Transformation
Understanding the environmental fate and transport of MHiDP is essential for predicting its environmental concentrations and potential for ecosystem exposure. Currently, there is a paucity of data on the physicochemical properties and degradation kinetics of MHiDP, which are critical inputs for environmental models. While models exist for predicting the fate of parent phthalates, these are not directly applicable to their more polar metabolites. nih.gov
Future research efforts should be directed towards:
Determining Physicochemical Properties: Measuring key properties such as water solubility, octanol-water partition coefficient (Kow), and vapor pressure for individual MHiDP isomers.
Investigating Transformation Pathways: Characterizing the abiotic (e.g., hydrolysis, photolysis) and biotic (e.g., microbial degradation) transformation pathways of MHiDP in different environmental compartments (soil, water, sediment). nih.govresearchgate.netmdpi.comfao.org
Developing Predictive Models: Creating and validating environmental fate and transport models specifically for MHiDP to predict its persistence, mobility, and accumulation in the environment. These models should account for the isomeric nature of the compound.
Comprehensive Characterization of Molecular Mechanisms Beyond Known Receptor Agonism
The molecular mechanisms underlying the potential toxicity of MHiDP are not well understood. While some phthalates are known to interact with nuclear receptors, such as estrogen and androgen receptors, a comprehensive investigation into the full spectrum of MHiDP's molecular targets is lacking. researchgate.netnih.gov Research should move beyond simple receptor binding assays to explore other potential mechanisms of action.
Key areas for future investigation include:
Non-Receptor-Mediated Effects: Investigating the potential for MHiDP to induce cellular stress, mitochondrial dysfunction, and disrupt cellular signaling pathways.
Transcriptomic and Epigenetic Studies: Employing high-throughput screening techniques to identify changes in gene expression (transcriptomics) and epigenetic modifications (e.g., DNA methylation, histone modification) in response to MHiDP exposure. nih.govnih.govelsevierpure.comresearchgate.net Such studies can provide insights into the molecular pathways perturbed by the compound.
Isomer-Specific Bioactivity: Comparing the biological activity of different MHiDP isomers to determine if specific structural features are associated with particular molecular initiating events.
| Mechanistic Aspect | Research Question | Methodological Approach |
| Receptor Interaction | Does MHiDP interact with a broader range of nuclear and membrane receptors? | In vitro receptor binding and reporter gene assays. |
| Cellular Signaling | Does MHiDP disrupt key cellular signaling pathways? | Cell-based assays measuring changes in signaling molecules and pathways. |
| Gene Expression | What are the global transcriptomic and epigenetic changes induced by MHiDP? | RNA-sequencing and epigenetic profiling of exposed cells or tissues. |
Integrated Approaches for Understanding Metabolite Mixtures and Co-occurrence in Environmental Contexts
Humans and wildlife are not exposed to MHiDP in isolation but as part of a complex mixture of other phthalate metabolites and environmental contaminants. nih.gov Assessing the health risks of these real-world exposures requires integrated approaches that consider the combined effects of multiple chemicals. nih.govnih.govepa.govcanada.caresearchgate.net
Future research should focus on:
Advanced Statistical Methods: Applying sophisticated statistical models, such as Bayesian kernel machine regression (BKMR) and weighted quantile sum (WQS) regression, to analyze data from epidemiological studies and identify the health effects of phthalate metabolite mixtures. psu.eduseed-program.orgnih.govepa.gov
Mixture Toxicity Studies: Conducting in vitro and in vivo studies to investigate the joint toxic effects of MHiDP with other co-occurring phthalate metabolites and environmental chemicals. These studies can help to determine whether the combined effects are additive, synergistic, or antagonistic.
Cumulative Risk Assessment: Developing and applying frameworks for the cumulative risk assessment of phthalate mixtures that include MHiDP. This will provide a more realistic evaluation of the potential health risks associated with real-world exposures.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting Monohydroxy Isodecyl Phthalate (MHiDP) in biological matrices?
- Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., deuterated analogs) to minimize matrix interference. For urine samples, enzymatic deconjugation (β-glucuronidase) is critical to quantify total MHiDP (free + conjugated forms). Validate methods using calibration curves and quality control samples spiked at low, medium, and high concentrations .
- Data Considerations : Cross-check retention times and fragmentation patterns against reference standards to avoid misidentification with structurally similar metabolites like mono-isononyl phthalate (MiNP) .
Q. How does MHiDP’s metabolic pathway differ from other branched alkyl phthalate metabolites?
- Methodology : Conduct in vitro hepatic microsomal assays to map oxidative pathways (e.g., hydroxylation vs. carboxylation). Compare metabolite profiles using human liver S9 fractions and recombinant cytochrome P450 isoforms (e.g., CYP2C9, CYP3A4).
- Key Findings : MHiDP formation may involve ω-1 hydroxylation of the isodecyl side chain, distinct from the β-oxidation pathways observed in linear alkyl phthalates like MEHP (mono-2-ethylhexyl phthalate) .
Q. What are the physicochemical properties of MHiDP, and how do they influence environmental persistence?
- Methodology : Determine log Kow (octanol-water partition coefficient) via shake-flask experiments and aqueous solubility using saturation shake methods. Assess hydrolysis stability under varying pH and temperature conditions.
- Data Sources : Compare results with structurally analogous compounds like mono-isodecyl phthalate (MiDP) to identify trends in hydrophobicity and degradation kinetics .
Advanced Research Questions
Q. How should researchers design studies to resolve contradictions in MHiDP’s endocrine-disrupting potential across in vitro and in vivo models?
- Methodology :
- Experimental Design : Use standardized assay protocols (e.g., OECD TG 455 for estrogen receptor transactivation) with human cell lines (e.g., MCF-7) and in vivo rodent models (e.g., uterotrophic assay).
- Data Analysis : Apply benchmark dose (BMD) modeling to compare potency thresholds. Account for species-specific differences in metabolism by measuring active vs. inactive metabolite ratios .
Q. What strategies mitigate matrix interference when quantifying trace levels of MHiDP in human biomonitoring studies?
- Methodology :
- Sample Preparation : Use solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18/SCX) to isolate MHiDP from urinary organic acids.
- Instrumentation : Employ high-resolution mass spectrometry (HRMS) with data-independent acquisition (DIA) to differentiate MHiDP from isobaric interferences (e.g., glucuronidated metabolites) .
Q. How can computational models improve risk assessment for MHiDP in cumulative phthalate exposure scenarios?
- Methodology :
- Toxicokinetic Modeling : Develop physiologically based pharmacokinetic (PBPK) models integrating MHiDP’s absorption, distribution, and clearance parameters.
- Dose-Response Analysis : Apply adverse outcome pathways (AOPs) to link molecular initiating events (e.g., PPARα activation) to apical endpoints (e.g., hepatic steatosis) .
Data Contradiction Analysis
Q. Why do epidemiological studies report inconsistent associations between MHiDP exposure and developmental outcomes?
- Root Causes :
- Exposure Misclassification : Variability in urinary creatinine adjustment or spot vs. 24-hour urine sampling.
- Confounding : Unmeasured coexposures to other phthalates (e.g., DEHP) or non-persistent chemicals (e.g., bisphenols).
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
